Trimethoprim-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

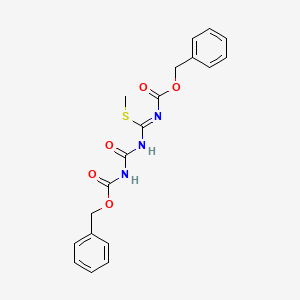

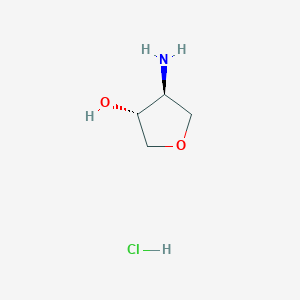

The molecular formula of Trimethoprim-d3 is C14H15D3N4O3 . The structure is also available as a 2d Mol file . For a detailed molecular structure analysis, specialized software or resources that can interpret and visualize molecular structures would be needed.Physical And Chemical Properties Analysis

Trimethoprim-d3 has a molecular weight of 293.3 . It is a solid substance and is slightly soluble in DMSO and Methanol . For a comprehensive analysis of its physical and chemical properties, further experimental data or simulations would be required.Aplicaciones Científicas De Investigación

Antibacterial Agent

Trimethoprim-d3 is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR) . DHFR is necessary for the synthesis of purines, amino acids, and thymidylic acid . Trimethoprim shows prominent selectivity for bacterial DHFR over mammalian DHFR .

Internal Standard for Quantification

Trimethoprim-d3 is intended for use as an internal standard for the quantification of trimethoprim by GC- or LC-MS . This makes it a valuable tool in analytical chemistry.

Research on New Targets

Trimethoprim-d3 can be used as a template to search for new targets . For instance, a new series of trimethoprim analogs containing amide bonds have been synthesized . Molecular docking, as well as dihydrofolate reductase (DHFR) inhibition assay were used to confirm their affinity to bind dihydrofolate reductase enzyme .

DNA-binding Agents

Data from the ethidium displacement test showed their DNA-binding capacity . Tests confirming the possibility of DNA binding in a minor groove as well as determination of the association constants were performed using calf thymus DNA, T4 coliphage DNA, poly (dA-dT) 2 and poly (dG-dC) 2 .

Inhibition of Folate-metabolizing Enzymes

Inhibition of folate-metabolizing enzymes leads to an imbalance in the pathways involved in active synthesizing thymidylate, disrupts DNA replication, and eventually causes cell death .

Mecanismo De Acción

Target of Action

Trimethoprim-d3 primarily targets the bacterial enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF) . THF is necessary for the biosynthesis of bacterial nucleic acids and proteins .

Mode of Action

Trimethoprim-d3 is a reversible inhibitor of DHFR . By inhibiting DHFR, it prevents the conversion of DHF to THF . This inhibition disrupts the synthesis of purine and pyrimidine nucleotides, which are essential components of bacterial DNA . As a result, bacterial DNA synthesis is halted, leading to the cessation of bacterial growth and survival .

Biochemical Pathways

The inhibition of DHFR by Trimethoprim-d3 affects the biosynthesis pathways of thymidylate and purines, as well as several other amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . The disruption of these pathways leads to an imbalance in the active synthesis of thymidylate, which in turn disrupts DNA replication and eventually causes bacterial cell death .

Pharmacokinetics

Trimethoprim, a structurally similar compound, is known to have a bioavailability of 90-100% . It is metabolized in the liver and excreted via the kidneys

Result of Action

The primary result of Trimethoprim-d3’s action is the inhibition of bacterial growth and survival . By preventing the conversion of DHF to THF, it disrupts the synthesis of bacterial DNA, leading to bacterial cell death .

Action Environment

The pH level of the environment can influence the action of Trimethoprim-d3 . At pH 7, more of the drug is recovered compared to pH 5, which correlates with classical growth curve measurements . This suggests that the ionization state of Trimethoprim-d3, which can be influenced by the pH of the environment, may affect its antimicrobial activity .

Safety and Hazards

Propiedades

IUPAC Name |

5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVJHCEMCRBQM-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676181 |

Source

|

| Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189923-38-3 |

Source

|

| Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)